molecular formula C19H24N2O4S2 B2559583 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 946215-36-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2559583
CAS No.: 946215-36-7
M. Wt: 408.53
InChI Key: XEIJMKXBMPKIMF-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Scientific Research Applications

Plastic Scintillators and Luminescent Materials

Research on plastic scintillators based on polymethyl methacrylate with various luminescent dyes, including sulfonamide derivatives, focuses on improving scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. These materials are crucial for radiation detection and measurement applications, suggesting that sulfonamide derivatives could play a role in enhancing the performance of scintillators and luminescent materials for scientific and industrial applications (Salimgareeva & Kolesov, 2005).

Synthetic Chemistry and Drug Development

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been explored for the development of new pharmaceuticals. These compounds, through sequential reactions and modifications, have shown potential as functional molecules in drug development, indicating that the structural features of sulfonamides, including those similar to the query compound, are valuable in medicinal chemistry for creating new therapeutic agents (Kaneda, 2020).

Advanced Materials and Environmental Applications

Sulfonamide-based compounds are also being studied for their applications in advanced materials, such as flame retardants and environmental pollutants. The environmental occurrence, fate, and toxicity of these compounds, including their derivatives, are critical areas of research, emphasizing the need for understanding the ecological impact and degradation behaviors of sulfonamide derivatives (Zuiderveen, Slootweg, & de Boer, 2020).

Antimicrobial and Therapeutic Applications

In the broader scope of sulfonamide research, these compounds have shown a wide range of bioactive properties, including antimicrobial, anticancer, and anti-inflammatory activities. Sulfonamide derivatives have been the subject of intense research for their medicinal properties, which could imply potential research applications for the query compound in exploring new therapeutic pathways and mechanisms (He Shichao et al., 2016).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-13-6-7-17(21-8-5-9-26(21,22)23)12-18(13)20-27(24,25)19-11-15(3)14(2)10-16(19)4/h6-7,10-12,20H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIJMKXBMPKIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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